molecular formula C19H16N2O3 B186050 N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 5703-33-3

N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No. B186050
CAS RN: 5703-33-3
M. Wt: 320.3 g/mol
InChI Key: ZRHGTCRPGNJQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, also known as AMG-232, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as MDM2 inhibitors, which target the p53 pathway, a critical tumor suppressor pathway that is frequently disrupted in cancer cells.

Mechanism of Action

N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide works by inhibiting the interaction between MDM2 and p53, which is a critical step in the regulation of the p53 pathway. In normal cells, MDM2 binds to p53 and promotes its degradation, preventing the activation of the p53 pathway. In cancer cells, MDM2 is often overexpressed, leading to the inactivation of the p53 pathway and allowing cancer cells to proliferate. By inhibiting the MDM2-p53 interaction, this compound restores the function of the p53 pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. It has also been shown to enhance the immune response to cancer cells, leading to increased tumor cell killing by the immune system. In addition, this compound has been shown to have minimal toxicity in normal cells, indicating that it has a favorable safety profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway in cancer cells. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in certain types of cancer.

Future Directions

There are several future directions for the development of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. One area of research is the identification of biomarkers that can predict the response to this compound in cancer patients. Another area of research is the development of combination therapies that can enhance the efficacy of this compound in cancer treatment. In addition, there is ongoing research to develop more potent and selective MDM2 inhibitors that can overcome the limitations of this compound.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves a series of chemical reactions that start with the condensation of 4-acetylphenylhydrazine and 2-bromoacetophenone to form the intermediate 4-acetylphenyl-2-(2-bromoacetyl)hydrazine. This intermediate is then reacted with 2-phenyl-5-methyl-1,3-oxazole-4-carboxylic acid to produce this compound. The synthesis method has been optimized to produce high yields of pure this compound, which is essential for its use in scientific research.

Scientific Research Applications

N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth in various types of cancer, including melanoma, leukemia, and solid tumors. It has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

CAS RN

5703-33-3

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H16N2O3/c1-12(22)14-8-10-16(11-9-14)20-19(23)17-13(2)24-21-18(17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,23)

InChI Key

ZRHGTCRPGNJQDO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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